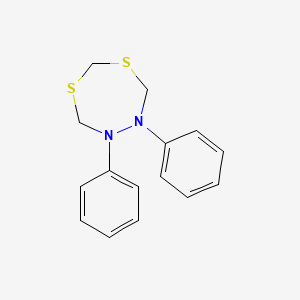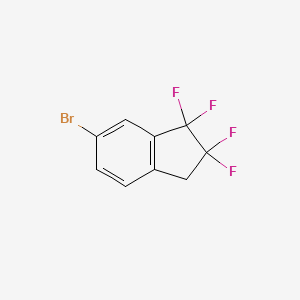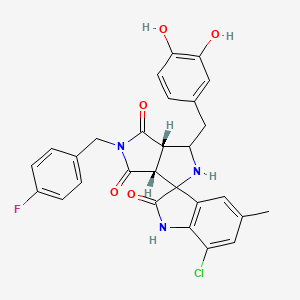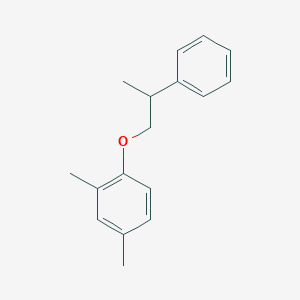
2,4-Dimethyl-1-(2-phenylpropoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl-1-(2-phenylpropoxy)benzene is an organic compound with the molecular formula C17H20O It is a derivative of benzene, characterized by the presence of two methyl groups at positions 2 and 4, and a 2-phenylpropoxy group at position 1
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1-(2-phenylpropoxy)benzene typically involves the alkylation of 2,4-dimethylphenol with 2-phenylpropyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like acetone. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2,4-Dimethyl-1-(2-phenylpropoxy)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid are used as reagents.
Halogenation: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro derivatives, while halogenation would produce halogenated compounds.
科学研究应用
2,4-Dimethyl-1-(2-phenylpropoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,4-Dimethyl-1-(2-phenylpropoxy)benzene involves its interaction with various molecular targets. The aromatic ring can participate in π-π interactions, while the phenylpropoxy group can engage in hydrophobic interactions with target molecules. These interactions can influence the compound’s biological activity and its role in chemical reactions .
相似化合物的比较
Similar Compounds
2,4-Dimethylphenol: Lacks the phenylpropoxy group, making it less hydrophobic.
2-Phenylpropyl Bromide: Used as a precursor in the synthesis of 2,4-Dimethyl-1-(2-phenylpropoxy)benzene.
2,4-Dimethyl-1-(2-phenylethoxy)benzene: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness
This compound is unique due to the combination of its methyl and phenylpropoxy substituents, which confer distinct chemical and physical properties. These features make it valuable in various applications, particularly in the synthesis of complex organic molecules and materials.
属性
CAS 编号 |
921762-03-0 |
|---|---|
分子式 |
C17H20O |
分子量 |
240.34 g/mol |
IUPAC 名称 |
2,4-dimethyl-1-(2-phenylpropoxy)benzene |
InChI |
InChI=1S/C17H20O/c1-13-9-10-17(14(2)11-13)18-12-15(3)16-7-5-4-6-8-16/h4-11,15H,12H2,1-3H3 |
InChI 键 |
PLHMCQODUAMBII-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)OCC(C)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]acetic acid](/img/structure/B12620175.png)
![4-Methyl-N-[(1R)-1-phenylethyl]benzene-1-carbothioamide](/img/structure/B12620178.png)
![2,2'-Methylenebis[4-(3-hydroxypropyl)-6-(1-methylcyclohexyl)phenol]](/img/structure/B12620191.png)
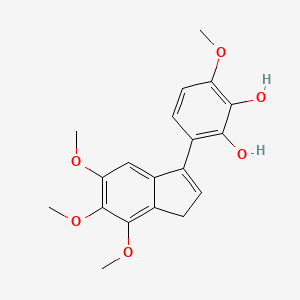

![2-[2-(2,5-Difluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one](/img/structure/B12620213.png)
![[4-(4-Decylbenzoyl)phenyl]acetic acid](/img/structure/B12620216.png)
![1-(1'-{[3-(Methylsulfanyl)-2-benzothiophen-1-yl]carbonyl}spiro[1-benzofuran-3,4'-piperidin]-5-yl)methanamine](/img/structure/B12620217.png)
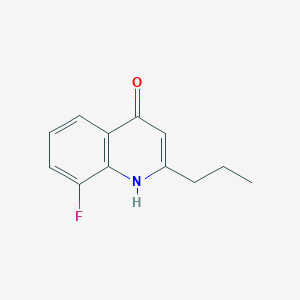
![N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-phenylalanyl-L-alanine](/img/structure/B12620227.png)

